2-(2,3,4-Trifluoro-phenoxy)acetonitrile
CAS No.:
Cat. No.: VC13542265
Molecular Formula: C8H4F3NO
Molecular Weight: 187.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4F3NO |
|---|---|
| Molecular Weight | 187.12 g/mol |
| IUPAC Name | 2-(2,3,4-trifluorophenoxy)acetonitrile |
| Standard InChI | InChI=1S/C8H4F3NO/c9-5-1-2-6(13-4-3-12)8(11)7(5)10/h1-2H,4H2 |
| Standard InChI Key | SCKOBRLNYIOZRV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1OCC#N)F)F)F |
| Canonical SMILES | C1=CC(=C(C(=C1OCC#N)F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Key Descriptors
The molecular formula of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile is C₈H₃F₃NO, with a molecular weight of 186.11 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Exact Mass | 186.017 Da |
| Topological Polar Surface Area (TPSA) | 44.7 Ų |
| LogP (Octanol-Water Partition Coefficient) | 2.1–2.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The nitrile group (-C≡N) contributes to its polarity, while the trifluorophenoxy group enhances lipophilicity, influencing its solubility and reactivity .
Structural Characterization
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Aromatic Core: A benzene ring with fluorine atoms at the 2-, 3-, and 4-positions, creating a highly electron-deficient environment.
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Ether Linkage: The oxygen atom bridges the aromatic ring to the acetonitrile group, forming a stable ether bond.
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Nitrile Functionality: The -CH₂-C≡N group introduces nucleophilic and electrophilic reactivity, enabling participation in condensation and cyclization reactions .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile typically involves nucleophilic substitution between a fluorinated phenol and a haloacetonitrile derivative. A representative pathway, extrapolated from analogous methods, includes:
Step 1: Preparation of 2,3,4-Trifluorophenol
2,3,4-Trifluorophenol serves as the starting material, synthesized via directed ortho-metalation or halogen-exchange reactions on substituted phenols .
Step 2: Alkylation with Haloacetonitrile
The phenol undergoes alkylation with bromoacetonitrile or chloroacetonitrile in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., dimethylformamide):
This method mirrors the synthesis of (3-trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile, where a haloacetonitrile reacts with a substituted phenol under basic conditions .
Step 3: Purification
Crude product is purified via column chromatography or recrystallization from ethanol/water mixtures, yielding >90% purity.
Industrial-Scale Considerations
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Cost Efficiency: Use of inexpensive bases (e.g., K₂CO₃) and solvents (e.g., toluene) aligns with methods described in patent WO2011101864A1 for related phenoxyethyl derivatives .
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Safety: Nitriles require handling in ventilated environments due to potential cyanide release upon decomposition.
Physicochemical Properties and Stability
Solubility and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 g/L at 25°C).
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Thermal Stability: Stable up to 150°C; decomposes at higher temperatures, releasing hydrogen fluoride and hydrogen cyanide.
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Hydrolytic Sensitivity: Resistant to hydrolysis under neutral conditions but undergoes slow degradation in acidic or alkaline media to form carboxylic acids or amides .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 2,250 cm⁻¹ (C≡N stretch) and 1,250 cm⁻¹ (C-F stretch).
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NMR (¹H): δ 4.8 ppm (s, 2H, CH₂CN), δ 6.9–7.3 ppm (m, 2H, aromatic) .
Applications in Pharmaceutical and Agrochemical Research
Intermediate in Drug Synthesis
The compound’s nitrile group serves as a precursor for:
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Amides: Reaction with amines yields acetamide derivatives, potential kinase inhibitors.
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Tetrazoles: Cycloaddition with sodium azide produces tetrazole rings, a bioisostere for carboxylic acids in drug design .
Agrochemical Uses
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